2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(2)8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNGUCURTKUYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 2-methylpropan-1-one with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: 2-Methyl-1-(piperazin-1-yl)propan-1-ol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride is CHNO·HCl, with a molecular weight of 192.69 g/mol. The synthesis typically involves the reaction of piperazine with 2-methylpropanoyl chloride, followed by the formation of the hydrochloride salt to enhance stability and solubility.
Synthetic Route Overview
- Formation of Intermediate : Reaction of 2-methylpropanoyl chloride with piperazine.
- Hydrochloride Salt Formation : Conversion of the free base into its hydrochloride form.
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent, particularly due to its interaction with various neurotransmitter receptors. Its structural similarity to known pharmacological agents makes it a candidate for further investigation in drug development.
Neuropharmacology
Research indicates that this compound interacts with neurotransmitter systems, particularly:
- Acetylcholine Receptors : It inhibits acetylcholinesterase, leading to increased levels of acetylcholine, which may enhance cholinergic transmission.
- GABA Receptors : The compound acts as an agonist, potentially enhancing inhibitory neurotransmission.
Antimicrobial Activity
Studies have demonstrated moderate antimicrobial effects against various pathogens:
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | 10 | E. coli, Pseudomonas aeruginosa |
| Control (Ciprofloxacin) | 0.21 | E. coli, Pseudomonas aeruginosa |
This suggests potential applications in treating bacterial infections.
Cytotoxicity Studies
In vitro assays have shown that this compound exhibits cytotoxicity against human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 22 |
These results indicate that it may have potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine ring is known for modulating receptor activity, while the methyl group enhances binding affinity.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methyl-1-(piperazin-1-yl)propan-1-one hydrochloride with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and biological activities:
Key Observations:
Structural Modifications and Activity: Piperazine vs. CNS effects) . Aromatic Substituents: Phenoxy (e.g., 2-(3-methylphenoxy)-derivative) or benzothiophene groups (compound 7e) enhance lipophilicity, improving CNS penetration . Heterocyclic Additions: Pyrazole and tolyl groups in CIBA 1002-Go confer catecholamine-depleting effects, likely via adrenergic receptor interactions .
Pharmacological Diversity: Serotonergic Activity: Compound 7e’s high 5-HT1A affinity contrasts with the catecholamine-focused activity of CIBA 1002-Go, highlighting substituent-driven receptor selectivity . Designer Cathinones: N-ethyl-2-amino derivatives (e.g., methylenedioxyphenyl variant) exhibit stimulant properties, diverging from piperazine-based compounds’ neuromodulatory roles .
Biological Activity
2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its biological activity, and a propanone group that contributes to its chemical reactivity. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially influencing neurochemical pathways. This interaction can lead to various pharmacological effects, including:
- Antimicrobial Activity: Exhibits potential against various bacterial strains.
- Antiviral Properties: Shows promise in inhibiting viral replication.
- Cytotoxic Effects: Demonstrated cytotoxicity in certain cancer cell lines.
Biological Activity Overview
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections.
Cytotoxicity in Cancer Cells
Research conducted on the MCF-7 breast cancer cell line revealed that this compound reduced cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 5.56 µM, suggesting potent anticancer properties.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have been tested for their ability to modulate biological pathways involved in cancer progression and microbial resistance.
Table: Summary of Biological Activities
| Study | Activity Evaluated | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against S. aureus and E. coli |
| Study 2 | Cytotoxicity | IC50 = 5.56 µM on MCF-7 cells |
| Study 3 | Antiviral | Significant reduction in viral load |
Q & A
Q. What are the recommended methods for synthesizing 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride in laboratory settings?
A common approach involves coupling a piperazine derivative with a ketone precursor under acidic conditions. For example, in analogous piperazine-ketone syntheses, trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to facilitate coupling, followed by hydrolysis with NaOH (pH 12–13) to isolate the product. The free base is then converted to the hydrochloride salt via HCl gas treatment in diethyl ether, yielding ~60% purity after filtration . Optimization may require adjusting reaction time (e.g., 48 hours at 50°C) or solvent polarity to improve yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement, especially with high-resolution crystallographic data to resolve piperazine ring conformations and chloride ion placement .
- NMR spectroscopy : Analyze proton splitting patterns (e.g., δ 2.5–3.5 ppm for piperazine protons) and carbonyl carbon signals (~200 ppm in NMR) to confirm the ketone-piperazine linkage.
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity, referencing retention times against certified standards .
Q. What safety precautions are critical when handling this compound?
- Ventilation : Work in a fume hood to avoid inhalation of fine hydrochloride salt particles .
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Storage : Store in airtight containers under dry, inert conditions (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?
- Assay validation : Cross-check results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity. For example, piperazine derivatives often exhibit off-target activity at adrenergic or serotonin receptors, requiring competitive binding studies .
- Structural analogs : Compare data with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify trends in substituent effects on affinity .
Q. What strategies improve reaction yields during scale-up synthesis?
- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate piperazine-ketone coupling.
- Solvent optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, but monitor for side reactions like N-alkylation .
- Workup modifications : Use liquid-liquid extraction with brine to remove unreacted amines, followed by recrystallization from ethanol/water mixtures to enhance purity .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic stability of the ketone group.
- Molecular Dynamics (MD) : Simulate interactions between the hydrochloride salt and aqueous environments to optimize solubility profiles .
- QSAR models : Corporate substituent electronic parameters (e.g., Hammett σ values) to predict metabolic stability in hepatic microsome assays .
Q. What analytical techniques are suitable for detecting degradation products under accelerated storage conditions?
- LC-MS/MS : Identify hydrolyzed products (e.g., free piperazine or methylpropanone fragments) using high-resolution mass spectrometry.
- TGA/DSC : Monitor thermal degradation profiles (e.g., >150°C) to assess stability under stress conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?
- Multi-technique validation : If X-ray data suggests a planar piperazine ring but NMR indicates chair conformations, reconcile results by analyzing temperature-dependent NMR spectra to detect conformational flexibility .
- Neutron diffraction : Resolve hydrogen atom positions unambiguously in cases where X-ray data lacks precision for proton placement .
Q. What experimental controls are essential to ensure reproducibility in pharmacological studies?
- Negative controls : Include non-piperazine analogs (e.g., morpholine derivatives) to rule out nonspecific effects.
- Buffer controls : Account for pH-dependent solubility changes (e.g., hydrochloride salt dissociation in PBS vs. Tris buffers) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
